molecular formula C22H24N2O2 B6555802 4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide CAS No. 1040652-52-5

4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide

Cat. No.: B6555802
CAS No.: 1040652-52-5
M. Wt: 348.4 g/mol
InChI Key: MPMAXXLMGCXNMD-UHFFFAOYSA-N
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Description

4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 4-ethoxy-2-(4-methylphenyl)quinoline. This can be achieved through a Friedländer synthesis, which involves the condensation of 4-ethoxyaniline with 4-methylbenzaldehyde in the presence of a catalyst such as acetic acid.

    Formation of the Carboxamide: The resulting quinoline derivative is then reacted with propylamine to form the carboxamide. This step usually requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the formation of reduced quinoline derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-2-(4-methylphenyl)quinoline: Lacks the carboxamide group, which may affect its biological activity.

    2-(4-methylphenyl)-N-propylquinoline-6-carboxamide: Lacks the ethoxy group, which may influence its chemical reactivity and solubility.

Uniqueness

4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide is unique due to the presence of both the ethoxy and carboxamide groups, which contribute to its distinct chemical and biological properties. These functional groups may enhance its solubility, reactivity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-4-12-23-22(25)17-10-11-19-18(13-17)21(26-5-2)14-20(24-19)16-8-6-15(3)7-9-16/h6-11,13-14H,4-5,12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMAXXLMGCXNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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